molecular formula C11H14O3S B13874905 Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate

Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate

Cat. No.: B13874905
M. Wt: 226.29 g/mol
InChI Key: VHFZLKKZVYLXHU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate is an organic compound that features a phenyl ring substituted with a hydroxyethylsulfanyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(methylsulfanyl)phenyl]acetate: Similar structure but with a methylsulfanyl group instead of a hydroxyethylsulfanyl group.

    Methyl 2-[4-(ethylsulfanyl)phenyl]acetate: Similar structure but with an ethylsulfanyl group instead of a hydroxyethylsulfanyl group.

    Methyl 2-[4-(2-hydroxyethyl)phenyl]acetate: Similar structure but with a hydroxyethyl group instead of a hydroxyethylsulfanyl group.

Uniqueness

Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate is unique due to the presence of the hydroxyethylsulfanyl group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s solubility, reactivity, and binding interactions, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate

InChI

InChI=1S/C11H14O3S/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-8H2,1H3

InChI Key

VHFZLKKZVYLXHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)SCCO

Origin of Product

United States

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